molecular weight and formula of 2-Fluoro-5-methyl-1H-indole
molecular weight and formula of 2-Fluoro-5-methyl-1H-indole
An In-depth Technical Guide to 2-Fluoro-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged heterocycle is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-1H-indole, a specific fluorinated indole derivative. We will delve into its core chemical properties, propose a logical synthetic pathway while addressing the inherent challenges of C2-fluorination, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated indole scaffolds.
Core Physicochemical Properties and Structural Elucidation
2-Fluoro-5-methyl-1H-indole is a derivative of indole featuring a fluorine atom at the 2-position and a methyl group at the 5-position. While this specific isomer is not as widely documented or commercially available as its counterpart, 5-Fluoro-2-methylindole, understanding its fundamental properties is the first step in evaluating its potential. The molecular formula for 2-Fluoro-5-methyl-1H-indole is C₉H₈FN, and its calculated molecular weight is 149.17 g/mol .
For comparative purposes, the table below summarizes the calculated properties of the target compound alongside the experimentally-derived data for the more common isomer, 5-Fluoro-2-methylindole.[3][4][5]
| Property | 2-Fluoro-5-methyl-1H-indole | 5-Fluoro-2-methylindole |
| Molecular Formula | C₉H₈FN | C₉H₈FN[3][4] |
| Molecular Weight | 149.17 g/mol (Calculated) | 149.17 g/mol [3] |
| CAS Number | Not assigned | 399-72-4[3][4] |
| Appearance | Not available | Light yellow to brown crystalline powder[3][5] |
| Melting Point | Not available | 100 °C[3][5] |
| Boiling Point | Not available | 120 °C at 0.1 mmHg[3] |
| PubChem CID | Not available | 2778715[3][5] |
| SMILES | Cc1cc2c(cc1)NC=C2F (Predicted) | Cc1nc2c(cc(F)cc2)c1[5] |
The lack of extensive experimental data for 2-Fluoro-5-methyl-1H-indole underscores the synthetic challenges associated with its preparation, which will be discussed in the following section.
Synthesis Strategy and Mechanistic Rationale
The synthesis of indoles is a well-trodden path in organic chemistry, with classic methods like the Fischer, Leimgruber-Batcho, and Bischler syntheses being foundational.[6] However, the direct synthesis of 2-fluoroindoles presents a significant challenge due to the reactivity of the indole nucleus and the difficulty of installing a fluorine atom at the C2 position.
A plausible, albeit challenging, approach to synthesize 2-Fluoro-5-methyl-1H-indole could involve a multi-step sequence starting from a suitably substituted aniline. A proposed workflow is outlined below.
Experimental Protocol: Proposed Synthesis
This protocol is a conceptual pathway and would require significant experimental optimization.
Objective: To synthesize 2-Fluoro-5-methyl-1H-indole.
Core Logic: The strategy involves the construction of the indole ring system with a precursor group at the 2-position that can be subsequently converted to a fluorine atom. Direct fluorination of the 5-methyl-1H-indole is generally not selective for the 2-position.
Step 1: Synthesis of 2-Amino-5-methyl-α-bromoacetophenone
-
Start with commercially available 4-methylaniline.
-
Perform a Friedel-Crafts acylation with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the bromoacetyl group. This step must be carefully controlled to favor para-acylation relative to the methyl group.
-
Nitrate the resulting acetophenone derivative at the position ortho to the acetyl group.
-
Reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (Pd/C).
Step 2: Indole Ring Formation (Cyclization)
-
The resulting 2-amino-α-bromoacetophenone derivative can undergo intramolecular cyclization. This can be achieved by heating or by using a mild base to facilitate the nucleophilic attack of the aniline nitrogen onto the carbon bearing the bromine. This would yield 5-methyl-1H-indol-2-ol (a keto-enol tautomer).
Step 3: Conversion of Hydroxyl to Fluorine
-
The hydroxyl group at the C2 position must be converted to a fluorine atom. This is a non-trivial step. A deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could be employed. This reaction often requires careful optimization of temperature and reaction time to avoid decomposition of the electron-rich indole ring.
Step 4: Work-up and Purification
-
Following the fluorination reaction, the mixture would be carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product would be extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the crude product would be performed using column chromatography on silica gel to yield the final compound, 2-Fluoro-5-methyl-1H-indole.
Caption: Proposed synthetic workflow for 2-Fluoro-5-methyl-1H-indole.
Spectroscopic Characterization (Predicted)
For unambiguous identification, a combination of spectroscopic techniques would be essential. Based on the proposed structure, the following features would be expected:
-
¹H NMR: Signals would be present for the aromatic protons on the benzene ring, the proton at the C3 position of the indole, the N-H proton, and the methyl group protons. The fluorine at C2 would cause splitting of the C3 proton signal and potentially the N-H proton signal.
-
¹³C NMR: Nine distinct carbon resonances would be observed. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.
-
¹⁹F NMR: A single resonance would be expected, with a chemical shift indicative of a fluorine atom attached to an sp²-hybridized carbon within an electron-rich aromatic system.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and a strong C-F stretching band.
Significance and Applications in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[7] The introduction of a fluorine atom can profoundly influence a molecule's therapeutic properties.[1][8]
Kinase Inhibition: Many kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases, feature an indole core.[2][9] The indole N-H can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The strategic placement of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. 2-Fluoro-5-methyl-1H-indole serves as a valuable scaffold that could be further functionalized at the N1 or C3 positions to create focused libraries of potential kinase inhibitors.
Caption: Generalized RTK signaling and the point of competitive inhibition.
Other Therapeutic Areas: Fluorinated indoles have demonstrated a wide range of biological activities, including antiviral (specifically anti-HIV), antimicrobial, and anti-inflammatory properties.[1][7] The unique electronic profile imparted by the C2-fluoro substitution could lead to novel interactions with biological targets in these disease areas. The 5-methyl group also provides a lipophilic substituent that can influence cell permeability and target engagement.
Conclusion
2-Fluoro-5-methyl-1H-indole represents a synthetically challenging but potentially valuable building block for medicinal chemistry. While its isomer, 5-Fluoro-2-methylindole, is more readily accessible, the unique placement of the fluorine atom at the C2 position offers distinct structural and electronic properties that warrant investigation. The development of a robust and scalable synthetic route is the primary barrier to unlocking its full potential. Overcoming this hurdle would provide researchers with a novel scaffold for developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases. Further research is essential to validate the proposed synthetic pathways and to explore the biological activity of derivatives of this promising compound.
References
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine.
- Chem-Impex. (n.d.). 5-Fluoro-2-methylindole.
- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.
- PMC. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.
- CymitQuimica. (n.d.). METHYL 5-FLUORO-2-METHYL-1H-INDOLE-3-CARBOXYLATE.
- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methylindole | CAS 399-72-4.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Fluoro-2-methylindole | 399-72-4.
- BLD Pharm. (n.d.). 399-72-4|5-Fluoro-2-methylindole.
- Fisher Scientific. (n.d.). 5-Fluoro-2-methylindole 98.0+%.
- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylindole | 399-72-4.
- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development.
- BenchChem. (n.d.). The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview.
- MDPI. (2024).
- TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoro-2-methylindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. diva-portal.org [diva-portal.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
